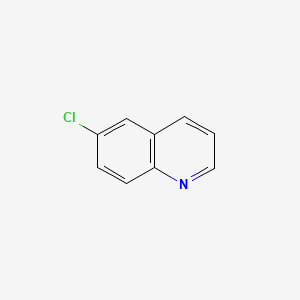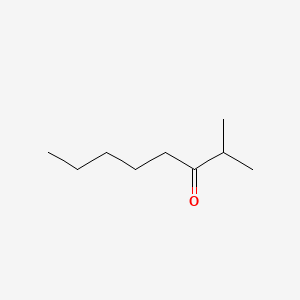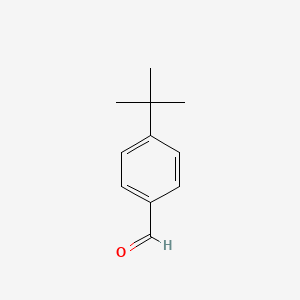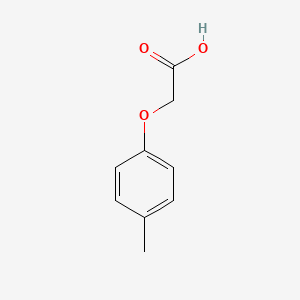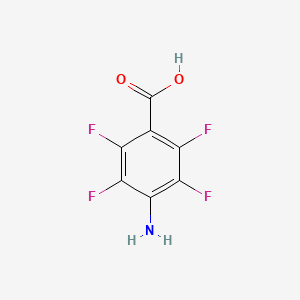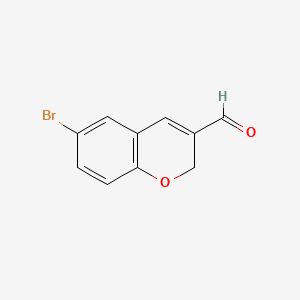
6-bromo-2H-chromene-3-carbaldehyde
Descripción general
Descripción
6-Bromo-2H-chromene-3-carbaldehyde is a chemical compound with the empirical formula C10H7BrO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound involves the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane . Another method involves a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string Brc1ccc2OCC (C=O)=Cc2c1 . The molecular weight of this compound is 239.07 .Physical And Chemical Properties Analysis
This compound is a yellow solid . The InChI code for this compound is 1S/C10H7BrO2/c11-9-1-2-10-8 (4-9)3-7 (5-12)6-13-10/h1-5H,6H2 .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activity
- Chromene derivatives, including 6-bromo-2H-chromene-3-carbaldehyde, have been synthesized using microwave-assisted methods. These compounds exhibited remarkable antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Synthesis and Kinetics
- The synthesis and kinetics of chromene derivatives, including this compound, have been explored. These studies provide insights into the synthesis mechanisms and thermodynamic properties, facilitating further developments in their synthesis (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Antimicrobial Activity Assessment
- A series of chromene derivatives, related to this compound, were synthesized and evaluated for their antimicrobial activity. These compounds showed significant activity against various bacterial and fungal strains (Sangani, Shah, Patel, & Patel, 2013).
Structural Characterization and Antibacterial Studies
- New chromene derivatives, including those related to this compound, were synthesized and characterized. They demonstrated significant antibacterial activity against several microorganisms (Vijesh, Isloor, Prabhu, Ahmad, & Malladi, 2010).
Condensation Reactions and Synthesis of Dihydropyridines
- Chromene derivatives, similar to this compound, were utilized in condensation reactions for the synthesis of dihydropyridine compounds (Madhunala, Kurma, Etikala, & Bhimapaka, 2019).
Use as Intermediates in Heterocyclic Scaffolds
- Chromene- and quinoline-3-carbaldehydes, which include structures similar to this compound, have been used as intermediates in the synthesis of various valuable heterocycles (Rocha, Batista, Balsa, Pinto, & Silva, 2020).
Schiff’s Bases Formation and Antimicrobial Agents
- Chromene derivatives, related to this compound, have been used to form Schiff’s bases which exhibited antimicrobial activity (Bairagi, Bhosale, & Deodhar, 2009).
Theoretical Investigations
- Density Functional Theory (DFT) calculations have been used to study the structural, energetic, and electronic properties of chromene derivatives, enhancing understanding of their molecular frameworks (Toh, Rasmidi, Meepripruk, Ang, Sulaiman, & Mohamed-Ibrahim, 2016).
Multicomponent Synthesis and Chromane Derivatives
- The conjugate addition of nitroalkanes to chromene-3-carbaldehydes, including those similar to this compound, has been studied for the preparation of chroman derivatives (Yan, 2010).
Mecanismo De Acción
Target of Action
Without specific studies, it’s hard to predict the exact targets of 6-bromo-2H-chromene-3-carbaldehyde. Chromenes, the class of compounds it belongs to, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Chromenes have been found to affect a variety of pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Without specific studies, it’s hard to predict the ADME properties of this compound .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some chromenes have been found to have anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound would likely be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Análisis Bioquímico
Biochemical Properties
6-Bromo-2H-chromene-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxic effects in certain tumor cell lines, suggesting its potential as an anti-cancer agent . Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, thereby altering cellular proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . This inhibition can result in altered phosphorylation states of proteins, thereby affecting downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, as observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can alter metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution affects its localization and accumulation within different cellular compartments, influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical effects.
Propiedades
IUPAC Name |
6-bromo-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMACKWGLPRYSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206161 | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57543-37-0 | |
| Record name | 6-Bromo-2H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




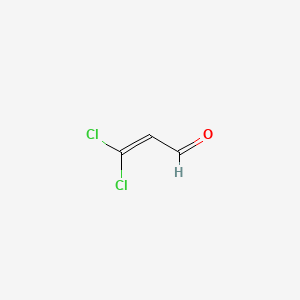
![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)
